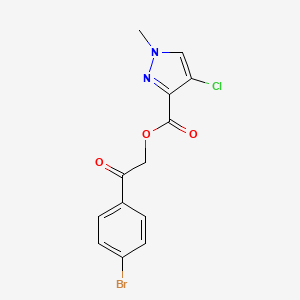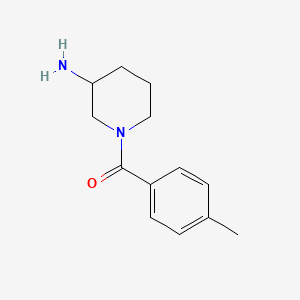![molecular formula C24H34N4O4S B10863910 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B10863910.png)
4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a carbothioamide group, and a dimethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The initial step involves the preparation of the 3,4-dimethoxyphenyl intermediate through the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions.
Cyclohexylidene Formation: The intermediate is then reacted with cyclohexanone to form the cyclohexylidene derivative.
Piperazine Introduction: The cyclohexylidene derivative is further reacted with N-ethylpiperazine under specific conditions to introduce the piperazine ring.
Carbothioamide Formation: Finally, the compound is treated with thiocarbamide to form the carbothioamide group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the cyclohexylidene group, converting it to a cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, the compound’s interactions with enzymes and receptors are of interest. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests possible applications in the treatment of diseases involving oxidative stress or inflammation.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The dimethoxyphenyl moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the carbothioamide group may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl moiety but lacks the complex structure of the target compound.
N-ethylpiperazine derivatives: Similar in having the piperazine ring but differ in other structural aspects.
Cyclohexylidene derivatives: Share the cyclohexylidene group but differ in the attached functional groups.
Uniqueness
The uniqueness of 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific investigations.
Properties
Molecular Formula |
C24H34N4O4S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-[2-[[4-(3,4-dimethoxyphenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-ethylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C24H34N4O4S/c1-4-26-24(33)28-11-9-27(10-12-28)8-7-25-16-19-20(29)13-18(14-21(19)30)17-5-6-22(31-2)23(15-17)32-3/h5-6,15-16,18,29H,4,7-14H2,1-3H3,(H,26,33) |
InChI Key |
IWTUUDDYTPGFHL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(dimethylamino)-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10863837.png)
![2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10863838.png)
![2-amino-4-phenyl-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B10863843.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10863853.png)

![4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-N-ethylpiperidine-1-carbothioamide](/img/structure/B10863859.png)
![1-Ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B10863866.png)
![2-{2-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10863871.png)
![4-[({[5-(2-Chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10863873.png)
![1-cyclopropyl-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea](/img/structure/B10863881.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10863886.png)
![2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate](/img/structure/B10863904.png)
![3-(2-chlorophenyl)-2-{[(1,1-dioxidotetrahydrothiophen-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B10863919.png)
